Lodoxamide

描述

洛度沙胺是一种抗过敏药物,主要用作肥大细胞稳定剂。它在英国以阿洛米德的商品名出售。 洛度沙胺在治疗眼部过敏反应方面特别有效,例如春季角结膜炎、春季结膜炎和春季角膜炎 .

准备方法

洛度沙胺可以通过一系列化学反应合成,涉及二氧酰胺酸衍生物的形成。合成路线通常涉及在受控条件下将 2-氯-5-氰基-1,3-亚苯基与二氧酰胺酸反应。 工业生产方法可能涉及使用类似反应途径的大规模合成,确保高纯度和高收率 .

化学反应分析

洛度沙胺会经历各种化学反应,包括:

氧化: 洛度沙胺在特定条件下可以被氧化,形成相应的氧化衍生物。

还原: 还原反应可以将洛度沙胺转化为还原形式,改变其化学结构和性质。

取代: 洛度沙胺可以发生取代反应,其中官能团被其他基团取代,导致形成新的化合物。

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应产生的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Ocular Allergies

Lodoxamide is primarily indicated for the management of allergic conjunctivitis. In clinical studies, it has demonstrated significant efficacy in reducing tear fluid levels of tryptase and eosinophils following allergen challenge. A randomized controlled trial showed that this compound significantly decreased ocular itching and inflammatory cell recruitment compared to placebo (P < 0.01) .

Superior Limbic Keratoconjunctivitis

Recent studies have evaluated this compound's long-term efficacy in treating superior limbic keratoconjunctivitis (SLK). A study involving 67 eyes reported that 82% achieved control of inflammation within an average of 2.2 months on this compound therapy. The treatment was well tolerated with minor adverse effects in only 4.7% of patients .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's effectiveness compared to other treatments:

Safety Profile

This compound has a favorable safety profile, with no significant systemic absorption observed in clinical trials; plasma levels were undetectable after topical application . Furthermore, animal studies indicated no reproductive toxicity or mutagenicity . The drug is classified as Pregnancy Category B, suggesting it poses minimal risk when used during pregnancy.

Future Research Directions

While this compound is established for treating ocular allergies, ongoing research may explore its potential applications in other allergic conditions and its role as a therapeutic agent in asthma management due to its mast cell stabilizing properties . Additionally, computational modeling studies have suggested that this compound may act on G protein-coupled receptors like GPR35, opening avenues for further investigation into its pharmacological versatility .

作用机制

洛度沙胺的精确作用机制尚未完全了解。据推测,洛度沙胺在抗原刺激后阻止钙离子流入肥大细胞,从而稳定细胞膜。 这种对钙离子流入的抑制阻止了肥大细胞释放炎症介质,减少了过敏反应和炎症 .

相似化合物的比较

洛度沙胺类似于其他肥大细胞稳定剂,例如色甘酸钠、奈多克罗米尔和培米罗司特。洛度沙胺以其高效力和稳定肥大细胞的有效性而独树一帜。 它被发现是 G 蛋白偶联受体 35 的强效激动剂,据信它在炎症过程中起作用 .

类似化合物

- 色甘酸钠

- 奈多克罗米尔

- 培米罗司特

- 阿米力萨诺

- 扎普林纳斯特

生物活性

Lodoxamide, a mast cell stabilizer, is primarily utilized in the treatment of allergic conditions, particularly allergic conjunctivitis. Its biological activity is characterized by its ability to inhibit mast cell degranulation and the subsequent release of inflammatory mediators such as histamine. This article delves into the mechanisms of action, efficacy, safety, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound acts by stabilizing the membrane of mast cells, which prevents their degranulation upon antigen exposure. This stabilization inhibits the release of histamine and other inflammatory mediators associated with Type 1 hypersensitivity reactions. The proposed mechanism includes:

- Inhibition of Calcium Influx : this compound is believed to prevent calcium influx into mast cells when stimulated by antigens, thereby stabilizing their membranes .

- Reduction of Inflammatory Cell Density : Clinical studies have shown that this compound significantly reduces eosinophil counts and tryptase levels in tear fluid, indicating its effectiveness in controlling ocular inflammation .

Clinical Studies

- Case Study on Superior Limbic Keratoconjunctivitis (SLK) :

- Comparison with Cromolyn Sodium :

Table: Summary of Clinical Findings

| Study Focus | Treatment | Key Findings |

|---|---|---|

| Superior Limbic Keratoconjunctivitis | This compound 0.1% | 82% inflammation control; 35.8% remission |

| Eosinophil Count Reduction | This compound | Significant reduction in eosinophils (P < 0.01) |

| Comparison with Cromolyn Sodium | This compound vs Cromolyn | This compound showed earlier improvement |

Pharmacodynamics

This compound's pharmacodynamics reveal its role as an effective mast cell stabilizer:

- Type 1 Hypersensitivity Reaction : It inhibits the immediate hypersensitivity reaction mediated by IgE.

- Vascular Permeability : It reduces cutaneous vascular permeability associated with allergic reactions .

Adverse Effects

While this compound is generally well tolerated, some patients may experience mild ocular irritation or discomfort upon administration. The incidence of significant adverse effects is low, making it a preferred option for long-term management of allergic conditions .

属性

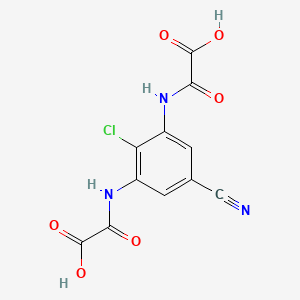

IUPAC Name |

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGLGHVJXCETIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057767 | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53882-12-5 | |

| Record name | Lodoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。